The table below summarizes the core identification and basic physical properties of 1,1-Bis(4-hydroxyphenyl)ethane (BPE) from the search results.
| Property | Details |
|---|---|
| Common Name | 1,1-Bis(4-hydroxyphenyl)ethane [1] |
| IUPAC Name | 1,1-Bis(4-hydroxyphenyl)ethane [1] |
| CAS Number | Not specified in results (commonly reported as 2791-98-0 elsewhere) |
| Molecular Formula | C₁₄H₁₄O₂ [1] |
| Molecular Weight | 214.26 g/mol (calculated from formula) |
| Structural SMILES | Not provided for BPE in results (Example given for a different compound) [2] |
The following table compiles the quantitative experimental data and research findings related to BPE.
| Data Type | Experimental Details / Values |
|---|---|
| Binding Affinity to ERα | IC₅₀ (Half-maximal inhibitory concentration): 2.81 nM (Note: This high-affinity value is for Bisphenol C (BPC), not BPE, and is provided for context) [3]. |
| Estrogenic Activity (Agonist) | BPE was confirmed as an ERα agonist in a reporter-gene assay, inducing transcriptional activity [3]. |
| Fluorescence Polarization Assay | Used to determine binding to the human Estrogen Receptor α ligand-binding domain (hERα-LBD); methodology available for bisphenol analogs [1]. |
One search result detailed a methodology for evaluating the binding interactions of bisphenol analogs like BPE with the estrogen receptor, which is highly relevant for drug development research [1].
This workflow for the competitive binding assay can be visualized as follows:
While specific toxicology data for BPE was not in the search results, it is crucial to consider the context of bisphenol analogs:
The primary synthesis method for 4,4'-ethylidenebisphenol (BPE) identified involves a condensation reaction [1].
Reaction: Phenol with 4-Hydroxystyrene [1] Catalyst: Iron chloride (FeCl₃) [1] Conditions: Refluxed for 4 hours [1]
The diagram below illustrates this direct synthesis pathway:
BPE is a solid, white to off-white crystalline compound at room temperature [2] [1]. The table below summarizes its key identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 2081-08-5 [2] [3] [1] |
| Molecular Formula | C₁₄H₁₄O₂ [2] [3] [1] |
| Molecular Weight | 214.26 g/mol [2] [3] [1] |
| Melting Point | 123 - 127 °C [2] [1] |
| Boiling Point | 215 °C at 0.7 Torr [2] [1] |
| Predicted pKa | 10.10 ± 0.10 [2] [1] |
BPE is commercially available from various chemical suppliers. The table below provides a sample of available products for your reference:
| Manufacturer | Product Description | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich | Bisphenol E analytical standard | Analytical Standard | 100 mg | $73.00 [2] |
| TCI Chemical | 4,4'-Ethylidenebisphenol | >98.0% (GC) | 25 g | $86.00 [2] |
| Santa Cruz Biotechnology | 4,4′-Ethylidenebisphenol | N/A | 25 g | $107.00 [3] |
| Ambeed | 4,4'-(Ethane-1,1-diyl)diphenol | 97% | 100 g | $480.00 [2] |
BPE is primarily used in industrial applications and scientific research:
Safety data indicates that BPE is an irritant [2]. The provided hazard statements are:
Standard laboratory precautions are advised, including wearing protective gloves, eye protection, and thoroughly washing skin after handling [2].
The current search results are limited for an in-depth technical guide. To acquire more comprehensive information, you may find the following approaches helpful:
The table below summarizes the critical hazard and experimental data for Bisphenol E (BPE, CAS No. 2081-08-5) from a zebrafish model study [1].
| Aspect | Details and Findings |
|---|---|
| Chemical Identity | Bisphenol E (BPE); 4,4′-Ethylidenebisphenol; CAS RN: 2081-08-5 [1] |
| Acute Toxicity | 96-hour LC₅₀ (Lethal Concentration 50%) for zebrafish embryos: 13.61 mg/L [1] |
| Developmental & Neurotoxicity | Significant decrease in embryonic spontaneous movements (≥ 0.01 mg/L); shortened body length and reduced neuronal fluorescence (0.1 - 1 mg/L); inhibited larval motor behavior [1] |
| Proposed Molecular Mechanism | Inhibits NOS3 (nitric oxide synthase 3) activity and the cGMP/PKG signaling pathway, leading to neuronal apoptosis and disrupted neurodevelopment [1] |
| Handling in Research | The cited study used analytical grade BPE dissolved in Dimethyl Sulfoxide (DMSO) as a vehicle [1] |
The following section outlines the experimental protocols and key molecular findings from the identified study, which systematically evaluated the toxic effects of BPE on zebrafish larvae [1].
The researchers employed a suite of standard toxicological assays to assess the effects of BPE, as visualized in the workflow below.
Experimental workflow for assessing BPE neurotoxicity in zebrafish.
Based on the findings, here are some key considerations for your work:
| Spectroscopic Method | Reported Data / Findings |
|---|---|
| ¹H NMR | Saturation Transfer Difference (STD) NMR showed that aromatic protons (H1/3/10/12) received the most intense magnetization transfer (100% relative STD effect) upon binding to Human Serum Albumin (HSA) [1]. |
| ¹H NMR (Binding Epitope) | The relative STD effects indicated that the two phenolic rings of BPE are in close contact with the protein binding site, suggesting a specific binding orientation [1]. |
The NMR data was obtained through a detailed binding study. The following workflow outlines the key steps of the cited experiment [1]:
STD-NMR workflow for mapping ligand-protein interactions.
Based on the literature, here is a summary of the experimental methodology [1]:
The structure of Bisphenol E and its interaction with a protein binding site can be visualized as follows:
BPE structure and key binding groups identified by NMR.
To obtain the complete set of standard spectroscopic data for BPE, I suggest you:
This document outlines a general method for the synthesis of bisphenols through the condensation of phenol with a carbonyl compound, based on a published procedure for a 2,3-pentanedione-derived bisphenol [1]. The principles can be adapted for Bisphenol E synthesis using phenol and acetaldehyde.
Bisphenols are typically produced by an acid-catalyzed condensation where a ketone or aldehyde is protonated to form a carbocation intermediate. This electrophile attacks phenol, leading to the formation of a bisphenol after a second condensation step [1]. The reaction mechanism involves both ionic and non-ionic pathways, with acid strength influencing the regioselectivity towards the desired p,p'-isomer [1].
The workflow for the synthesis and purification process is summarized below:
Disclaimer: This is a generalized protocol. Optimal conditions for acetaldehyde should be determined empirically.
Materials
Procedure
Purified bisphenols should be characterized to confirm structure and purity. The table below lists standard techniques as applied to a related bisphenol compound [1].
Table 1: Standard Characterization Techniques for Purified Bisphenols
| Analysis Method | Application & Findings |
|---|---|
| NMR Spectroscopy (1H, 13C, COSY, HSQC) | Confirm molecular structure, identify isomer ratios (e.g., p,p' vs. o,p'), and measure chemical shifts in ppm. |
| Fourier-Transform Infrared (FT-IR) | Identify functional groups (e.g., O-H, C=O, C-O-C) using KBr pellets. |
| Elemental Analysis (CHN) | Determine elemental composition and purity. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability under inert atmosphere (e.g., N2), heating at 10 °C/min to 500 °C. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze purity and identify volatile components or byproducts in the crude mixture. |
Since specific data for acetaldehyde is lacking, you will need to experimentally determine the optimal conditions. Key parameters to investigate include:
Bisphenol E cyanate ester (BPE-CE) resins represent a class of high-performance thermosetting polymers that have gained significant importance in aerospace applications due to their exceptional thermal stability, mechanical properties, and dielectric characteristics. These resins are synthesized through the reaction of bisphenol E derivatives with cyanogen chloride, resulting in a monomer that undergoes cyclotrimerization upon curing to form a triazine network structure. This unique molecular architecture imparts the outstanding properties that make BPE cyanate esters superior to traditional epoxy resins in demanding aerospace environments. The aerospace industry's continuous pursuit of lightweight materials with enhanced performance characteristics has positioned BPE cyanate ester composites as critical materials for next-generation aircraft, spacecraft, and defense systems.
The fundamental advantage of BPE cyanate esters over other high-performance resins lies in their balanced portfolio of properties, including high glass transition temperature (often exceeding 250°C), low dielectric constant (2.7-3.2), and minimal moisture absorption (<1.5%). These characteristics are particularly valuable in aerospace applications where components must withstand extreme thermal cycling, oxidative environments, and electromagnetic transparency requirements. Additionally, BPE cyanate esters demonstrate superior fracture toughness compared to bismaleimide (BMI) resins and polyimides, while maintaining easier processing characteristics than these alternative high-temperature polymer systems. The continuous evolution of BPE cyanate ester formulations, including toughened versions and hybrid systems, continues to expand their applicability across various aerospace subsystems [1] [2].
Bisphenol E cyanate esters exhibit several distinctive properties that make them particularly suitable for aerospace applications. Their thermal stability extends to continuous service temperatures of 180-200°C, with short-term exposure capability up to 250°C, significantly outperforming conventional aerospace epoxies. The curing kinetics of BPE cyanate esters involve the formation of triazine rings through cyclotrimerization, which occurs with minimal volatiles emission, resulting in low void content in manufactured composites. This characteristic is crucial for aerospace structures where voids can initiate failure mechanisms under cyclic loading conditions. Furthermore, BPE cyanate esters demonstrate inherent flame resistance and low smoke toxicity, attributes that are mandatory for aircraft interior applications according to FAA regulations.
The dielectric properties of BPE cyanate esters are exceptionally well-suited for aerospace electromagnetic applications. With dielectric constants ranging from 2.7 to 3.2 and dissipation factors below 0.005 at GHz frequencies, these materials provide excellent signal transmission integrity for radar systems and communication equipment. Their low coefficient of thermal expansion (CTE), typically 30-50 ppm/°C below Tg, closely matches that of carbon fibers, minimizing residual stresses during manufacturing and thermal cycling in service. This dimensional stability is critical for aerospace structures that require precise dimensional tolerances across wide temperature ranges encountered in atmospheric flight and space environments [1] [2].
Table 1: Comparative Properties of BPE Cyanate Ester and Alternative Aerospace Resin Systems
| Property | BPE Cyanate Ester | Aerospace Epoxy | Bismaleimide (BMI) | Polyimide |
|---|---|---|---|---|
| Continuous Service Temperature (°C) | 180-200 | 120-150 | 200-230 | 250-300 |
| Glass Transition Temperature, Tg (°C) | 250-290 | 150-220 | 250-300 | 300-350 |
| Dielectric Constant (1 MHz) | 2.7-3.2 | 3.5-4.2 | 3.3-3.6 | 3.2-3.5 |
| Moisture Absorption (%) | 0.5-1.5 | 1.5-4.0 | 2.0-3.5 | 1.8-2.5 |
| Fracture Toughness, GIC (J/m²) | 250-400 | 100-300 | 80-150 | 70-120 |
| Cure Temperature (°C) | 180-250 | 120-180 | 200-250 | 250-320 |
| Processing Window | Wide | Moderate | Narrow | Very Narrow |
The comparative data illustrates the balanced performance profile of BPE cyanate esters, particularly noting their optimal combination of high temperature capability, superior electrical properties, and improved fracture toughness relative to alternative high-temperature resin systems. The lower moisture absorption of BPE cyanate esters compared to epoxies and BMIs translates to better retention of mechanical properties in hot/wet conditions, a critical consideration for aircraft operating in humid environments. Additionally, the wider processing window of BPE cyanate esters compared to polyimides and BMIs facilitates the manufacturing of large, complex aerospace components with reduced risk of processing defects [1] [2].
BPE cyanate ester composites have been extensively implemented in both primary and secondary aircraft structures where their combination of specific strength, damage tolerance, and environmental resistance provides significant advantages over traditional materials. In commercial aircraft, applications include wing-to-body fairings, engine nacelles, and access panels, where weight reduction directly translates to improved fuel efficiency. For instance, cyanate ester composites are reported to be 15-25% lighter than traditional epoxy composites, contributing significantly to airframe weight reduction targets. The exceptional fatigue resistance of BPE cyanate ester composites makes them particularly suitable for components subjected to cyclic loading, such as control surfaces and helicopter rotor blades.
In military aviation, the application of BPE cyanate esters extends to radomes, antenna structures, and stealth components where their consistent dielectric properties across varying environmental conditions ensure reliable performance of aircraft sensor systems. The Dassault Rafale fighter jet incorporates cyanate ester composites in several structural components, leveraging their electromagnetic transparency and structural efficiency. The thermal stability of BPE cyanate esters also enables their use in engine-adjacent components where temperatures routinely exceed the capability of epoxy-based composites. These applications demonstrate the multi-functional capability of BPE cyanate ester composites to provide both structural performance and specialized functional characteristics [1] [2].
Table 2: Aerospace Applications of BPE Cyanate Ester Composites
| Application Sector | Specific Components | Key Property Requirements | BPE-CE Added Value |
|---|---|---|---|
| Commercial Aircraft | Wing surfaces, Tail sections, Fuselage panels | High strength-to-weight ratio, Damage tolerance, Fatigue resistance | 15-25% weight reduction vs. epoxy, Improved impact resistance |
| Military Aircraft | Radomes, Antennae, Stealth structures | Dielectric stability, Low radar signature, High temperature resistance | Consistent dielectric properties, EM transparency, Thermal stability |
| Spacecraft Systems | Telescope structures, Instrument decks, Bus structures | Dimensional stability, Low outgassing, Radiation resistance | Near-zero CTE, VUV resistance, Thermal cycling tolerance |
| Satellite Components | Payload support structures, Antenna reflectors, Solar array substrates | Ultralight weight, Thermal distortion resistance, Long-term performance | High specific stiffness, Thermal stability, 20+ year service life |
The space environment presents unique challenges where BPE cyanate ester composites have demonstrated exceptional performance. The James Webb Space Telescope incorporates a cyanate ester composite structure to support its scientific instruments, utilizing the material's dimensional stability at cryogenic temperatures and minimal outgassing characteristics in vacuum conditions. Similarly, the Mars Phoenix Lander employed cyanate ester composites in its science deck, withstanding the thermal extremes and vibrational loads encountered during launch, transit, and Martian operations. These implementations highlight the multi-environment capability of BPE cyanate ester composites, performing reliably across temperature extremes from deep space cryogenic conditions to the thermal loading of atmospheric entry [2].
The radiation resistance of BPE cyanate esters further enhances their suitability for space applications, where prolonged exposure to ionizing radiation can degrade many polymer systems. Satellite manufacturers utilize BPE cyanate ester composites for payload support structures, antenna reflectors, and solar array substrates where the combination of specific stiffness, thermal stability, and long-term performance retention is essential for mission success. The documented performance of these materials in actual space missions provides validation of their reliability for future spacecraft programs with design lifetimes exceeding 15 years in the harsh space environment [1] [2].
The manufacturing of BPE cyanate ester composites for aerospace applications typically employs prepreg-based processes that provide excellent control over fiber alignment, resin content, and final part quality. The prepreg manufacturing process begins with the formulation of the BPE cyanate ester resin, which may include toughening additives such as hydroxy-functionalized phenolphthalein-based amorphous poly(arylene ether sulfone) to enhance fracture toughness without significant reduction in thermal properties. The resin system is typically dissolved in appropriate solvents to achieve optimal viscosity for fiber impregnation, with common solvents including 2-ethoxyethanol and n-methyl-2-pyrrolidone in concentrations of 25-40% by weight.
The impregnation process utilizes a hot-melt technique where the resin is applied to reinforcing fibers under controlled temperature and tension conditions. For carbon fiber composites, the resulting prepreg typically achieves a resin mass fraction between 31% and 35%, which has been shown to yield optimal fiber-dominated mechanical properties with sufficient resin content for complete fiber wet-out and damage tolerance. The cure cycle for BPE cyanate ester prepregs must be carefully developed using process simulation models that account for cure reaction kinetics and viscosity profiles as functions of temperature and degree of cure. A typical cure cycle involves heating at 2-3°C/minute to 180°C, holding for 60-90 minutes for initial cure, followed by a free-standing post-cure at 220-250°C for 4-8 hours to achieve maximum crosslink density and glass transition temperature [3].
Figure 1: BPE Cyanate Ester Prepreg Manufacturing and Cure Process Workflow
For complex aerospace components with integrated stiffeners or complex curvature, liquid molding processes such as Resin Transfer Molding (RTM) and Resin Film Infusion (RFI) offer manufacturing advantages with BPE cyanate ester resins. These processes utilize low-viscosity resin formulations that can be injected into dry fiber preforms placed in closed molds. The successful implementation of liquid molding requires careful optimization of injection parameters, including temperature, pressure, and injection rate, to ensure complete mold filling before resin gelation. The viscosity profile of BPE cyanate esters, typically ranging from 200-500 cP at processing temperatures of 80-100°C, facilitates successful mold filling while maintaining reasonable process cycle times.
The liquid molding process for BPE cyanate esters employs pre-catalyzed resin systems that provide controlled reactivity for extended pot life at room temperature with rapid cure initiation at elevated temperatures. Quaternary ammonium compounds such as tetrabutylammonium hydroxide or benzyltrimethylammonium hydroxide at concentrations of 0.1-0.5 phr (parts per hundred resin) are commonly used as catalysts to achieve this controlled reactivity profile. The manufacturing protocol involves heating the mold to 80-100°C, injecting the resin at pressures of 100-400 kPa, and subsequent curing at 180°C for 90-120 minutes under consolidation pressure of 600-800 kPa. This process has been demonstrated to produce composite panels with void content less than 2% and mechanical properties equivalent to autoclave-processed prepreg laminates [4] [3].
The characterization of BPE cyanate ester composites requires comprehensive thermal and thermo-mechanical testing to validate performance for aerospace applications. Differential Scanning Calorimetry (DSC) according to ASTM D3418 provides critical data on cure behavior, including onset temperature, peak exotherm, and total heat of reaction. For fully cured composites, DSC determines the glass transition temperature (Tg) which should typically exceed 250°C for aerospace-grade BPE cyanate esters. Thermogravimetric Analysis (TGA) per ASTM E1131 measures thermal decomposition behavior, with 5% weight loss temperatures expected above 400°C in nitrogen atmosphere for qualified materials.
Dynamic Mechanical Analysis (DMA) following ASTM D7028 provides viscoelastic property characterization, including storage modulus, loss modulus, and tan delta across a temperature range from ambient to 300°C. The temperature at the peak of the tan delta curve provides another measurement of Tg, while the magnitude of the drop in storage modulus at Tg indicates the extent of crosslinking in the thermoset network. Thermomechanical Analysis (TMA) measures dimensional stability, with particular focus on the coefficient of thermal expansion (CTE) both below and above Tg. For aerospace applications requiring dimensional precision, CTE values below 50 ppm/°C in the glassy state are typically specified, with particular attention to the match between fiber and resin CTE to minimize curing stresses [3].
Table 3: Mechanical Property Requirements for Aerospace BPE Cyanate Ester Composites
| Property | Test Method | Unidirectional Carbon Fiber Composite Target Values | Fabric Reinforcement Composite Target Values |
|---|---|---|---|
| Tensile Strength (MPa) | ASTM D3039 | 1800-2200 | 600-800 |
| Tensile Modulus (GPa) | ASTM D3039 | 120-150 | 60-70 |
| Compressive Strength (MPa) | ASTM D6641 | 1200-1500 | 400-500 |
| Compressive Modulus (GPa) | ASTM D6641 | 110-130 | 55-65 |
| In-Plane Shear Strength (MPa) | ASTM D3518 | 80-100 | 70-90 |
| Interlaminar Fracture Toughness, GIC (J/m²) | ASTM D5528 | 250-400 | 300-500 |
| Short Beam Shear Strength (MPa) | ASTM D2344 | 90-110 | 60-80 |
The mechanical characterization of BPE cyanate ester composites must address the specific loading conditions encountered in aerospace service. Tensile testing according to ASTM D3039 provides baseline data on strength and stiffness in the fiber direction, while compressive testing per ASTM D6641 or SACMA SRM 1R94 determines the composite's resistance to buckling and crushing loads. For aircraft primary structures, compressive strength values exceeding 1200 MPa are typically required for unidirectional carbon fiber composites. The shear response measured through in-plane shear testing (ASTM D3518) and short beam shear testing (ASTM D2344) characterizes the resin-dominated properties, with higher values indicating superior fiber-matrix adhesion and resin toughness.
The damage tolerance of BPE cyanate ester composites represents a critical performance attribute for aerospace structures subject to impact events during service. Compression After Impact (CAI) testing per NASA ASTM D7137 determines the residual compressive strength after standardized impact events (typically 1500 in-lb/in for commercial aircraft). Research has demonstrated that toughened BPE cyanate ester composites exhibit 15-25% improvements in CAI strength compared to standard aerospace epoxy composites, validating their enhanced damage tolerance. Additionally, Mode I and Mode II fracture toughness testing (ASTM D5528) quantifies the resin's resistance to delamination propagation, with GIC values of 250-400 J/m² and GIIC values of 500-800 J/m² representing typical targets for toughened BPE cyanate ester formulations [3].
The electrical characterization of BPE cyanate ester composites focuses on their dielectric properties, which determine suitability for radar-transparent applications and electronic packaging. Dielectric constant and loss tangent measurements per ASTM D150 across frequency ranges from 1 MHz to 10 GHz verify the stability of electrical properties across the operational spectrum. For radome applications, dielectric constants between 2.8 and 3.2 with loss tangents below 0.008 are typically specified to minimize signal attenuation and distortion. The moisture absorption behavior characterized through immersion testing per ASTM D5229 determines the material's sensitivity to humid environments, with saturation levels below 1.5% representing typical performance for BPE cyanate esters.
Environmental testing simulating aerospace service conditions includes thermal cycling between -55°C and 125°C (or higher for specific applications) for 100-200 cycles to verify microcracking resistance. Hot/wet conditioning involving equilibration at 85% relative humidity and 85°C followed by mechanical testing determines the retention of properties under worst-case environmental exposure. For qualified BPE cyanate ester composites, property retention of at least 80% after hot/wet conditioning represents typical performance requirements. Fluid resistance testing involving exposure to aircraft fluids such as jet fuel, hydraulic fluid, and cleaning solutions per ASTM D543 verifies chemical compatibility, with weight changes below 1% and property retention exceeding 90% representing acceptable performance [1] [2].
The continuing evolution of BPE cyanate ester composites for aerospace applications focuses on enhancing specific properties while improving process efficiency and reducing cost. Novel resin formulations with customized molecular architectures are being developed to achieve higher service temperatures approaching 300°C while maintaining processability. For instance, research initiatives documented the development of BPE cyanate esters that cure at 180°C versus traditional systems requiring temperatures over 250°C, significantly reducing energy consumption and tooling requirements during manufacturing. These advanced formulations also target ultra-low CTE values below 20 ppm/°C for dimensionally critical spacecraft applications, achieved through molecular design and specialized filler incorporation.
The integration of BPE cyanate esters with additive manufacturing technologies represents a promising development direction for producing complex aerospace components with reduced lead times. Recent research has demonstrated the formulation of cyanate ester resins compatible with vat photopolymerization and material extrusion processes, enabling direct 3D printing of high-performance composite tooling and end-use parts. According to market analysis, worldwide expenditure on 3D printing grew at a CAGR of 19% from 2020 to 2022, with aerospace and defense accounting for over 10% of total 3D printing expenditure in 2022. The development of BPE cyanate esters specifically engineered for additive manufacturing processes is expected to accelerate adoption across prototype and production applications in coming years [1].
Future research priorities include the development of sustainable BPE cyanate ester formulations incorporating bio-based raw materials and recycling technologies, responding to aerospace industry sustainability initiatives. Additionally, multifunctional composites integrating conductive nanomaterials for lightning strike protection, self-healing capabilities for increased durability, and structural health monitoring functionalities represent emerging frontiers. The continued advancement of BPE cyanate ester composites through these research directions will further solidify their position as enabling materials for next-generation aerospace systems requiring unprecedented combinations of performance, functionality, and manufacturing efficiency [1] [2].
4,4'-(Ethane-1,1-diyl)diphenol, or 1,1-Bis(4-hydroxyphenyl)ethane, is an organic compound with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol [1]. Its biphenolic structure makes it a valuable building block in polymer synthesis.
The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| CAS Number | 2081-08-5 [1] |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol [1] |
| Molecular Formula | C₁₄H₁₄O₂ [1] |
| Molecular Weight | 214.26 g/mol [1] |
| SMILES | CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O [1] |
| Synonyms | Bisphenol E (BPE), 1,1-Bis(4-hydroxyphenyl)ethane, 4,4'-Ethylidenebisphenol [1] |
The most common method for synthesizing BPE is through the acid-catalyzed condensation of phenol with acetaldehyde [1].
Objective: To synthesize this compound from phenol and acetaldehyde.
Principle: The reaction follows an electrophilic aromatic substitution mechanism. The carbonyl group of acetaldehyde is protonated by an acid catalyst, forming a reactive carbocation that attacks the aromatic ring of phenol, followed by dehydration to yield BPE [1].
Materials:
Equipment:
Procedure:
Key Parameters for Optimization: The table below outlines critical reaction parameters and their impact on the yield:
| Parameter | Optimal Range | Impact on Yield & Selectivity | | :--- | :--- | :--- | | Temperature | 70–90°C | Higher yield (up to 85-89%) but must be controlled to minimize byproducts [1]. | | Molar Ratio (Phenol:Acetaldehyde) | 4:1 – 6:1 | Higher phenol ratio suppresses oligomerization and improves BPE selectivity [1]. | | Catalyst Loading | 5–10 wt% | Balances catalytic activity with cost and ease of purification [1]. |
The following diagram illustrates the experimental workflow for the synthesis and purification of Bisphenol E:
The primary and most technologically significant application of this compound is in the synthesis of high-performance polymers, especially for demanding industries like aerospace.
Bisphenol E is a key monomer for producing cyanate ester resins. These resins are superior to conventional epoxies in several ways, making them ideal for aerospace structures [1].
The properties of these advanced composites are summarized below:
| Property | Performance Metric | Significance |
|---|---|---|
| Glass Transition Temp (Tg) | 250 - 280 °C [1] | Maintains properties at high temperatures encountered in aerospace service. |
| Thermal Degradation Onset | > 420 °C [1] | Provides a high safety margin against thermal decomposition. |
| Tensile Strength | 80 - 130 MPa [1] | Offers high strength for primary aircraft structures. |
| Moisture Absorption | < 1% by weight [1] | Ensures dimensional stability and property retention in humid environments. |
| Coefficient of Thermal Expansion | 20 - 30 ppm/°C [1] | Provides excellent dimensional stability across a wide temperature range. |
This protocol outlines the steps for creating a carbon fiber prepreg using BPE-based cyanate ester resin.
This compound (Bisphenol E) is a critical monomer for developing advanced polymer systems. Its utility in synthesizing cyanate esters with exceptional thermal, mechanical, and environmental resistance properties makes it indispensable for high-performance applications, particularly in the aerospace sector. The synthesis and application protocols provided here offer a foundation for research and development in next-generation composite materials.
This document provides a detailed protocol for the synthesis of 4,4'-Biphenol Diglycidyl Ether (BPE) and summarizes current scientific understanding of the endocrine-disrupting potential of bisphenol A (BPA) analogs, relevant for researcher safety and toxicological evaluation.
The following is a reproducible method for synthesizing BPE on a laboratory scale, adapted from a peer-reviewed protocol [1].
The workflow below illustrates the key stages of the BPE synthesis protocol:
Materials:
Equipment:
Procedure:
Characterization Data:
BPE is one of many analogs developed as potential substitutes for Bisphenol A (BPA). A significant body of research indicates that these analogs are not necessarily safer and can function as endocrine-disrupting chemicals (EDCs) through multiple mechanisms [2].
Table 1: Documented Biological Effects of Selected BPA Analogs
| Bisphenol Analog | Common Use | Documented Receptor and Cellular Interactions | Potential Effect Strength vs. BPA |
|---|---|---|---|
| BPA | Polycarbonate plastics, epoxy resins | ERα/β agonist/antagonist; induces Ca²⁺ signaling; epigenetic modifications [2]. | Baseline |
| BPE | Polymers to improve material properties [2]. | Displays estrogenic properties; efficacy similar to or higher than BPA in activating estrogen receptors [2] [3]. | Comparable or stronger |
| BPB | Production of PC plastics, can linings [2]. | More potent agonist of estrogen receptors than BPA [2] [3]. | Stronger |
| BPAF | Fluoropolymers, electronics [2]. | Potent estrogen receptor agonist; can activate androgen receptor; exhibits antiandrogenic effects [2] [3]. | Stronger |
| BPF | Epoxy resins (lower viscosity) [2]. | Efficacy similar to or higher than BPA in estrogenic activity [2] [3]. | Comparable or stronger |
| BPS | Substitute in thermal papers [2]. | ERα/β agonistic/antagonistic activity; can activate AhR signaling [2]. | Varies by pathway |
| BPG | Polymers for material properties [2]. | Induces estrogenic effects ex vivo, potentially after metabolic activation [3]. | Requires further study |
The following diagram summarizes the complex endocrine disruption mechanisms shared by BPA and its analogs like BPE:
As illustrated above, BPA analogs can interfere with the endocrine system through several interconnected mechanisms beyond simple receptor binding, including altering receptor expression, affecting co-regulators, modifying signal transduction, and causing epigenetic changes [2].
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow reactor technology as an innovative alternative to traditional batch processing. This transition represents a paradigm shift in chemical manufacturing, offering enhanced control, improved safety, and superior scalability for Active Pharmaceutical Ingredient (API) production and related compounds. Continuous flow chemistry involves pumping reactants through tubular reactor systems where chemical transformations occur as materials flow continuously through the device, unlike batch processes where reactions occur in stationary vessels [1]. This technical note provides comprehensive guidelines for implementing continuous flow processes specifically tailored to Biopharmaceutical Excellence (BPE) production, including detailed protocols, technical specifications, and optimization strategies to maximize process efficiency and product quality.
The fundamental distinction between batch and continuous processing lies in their operational methodology. While batch processes are characterized by discrete production cycles with significant downtime between batches, continuous flow systems operate uninterruptedly for extended periods, achieving reactor utilization rates exceeding 90% compared to approximately 30% for batch reactors in GMP environments [2]. This efficiency gain translates directly to reduced production costs and increased throughput. For BPE production, where consistency and quality are paramount, the transition to continuous processing enables precise control over critical reaction parameters including residence time, temperature, pressure, and mixing efficiency, resulting in superior product consistency and reduced batch-to-batch variability [3].
The operational differences between batch and continuous flow reactors stem from fundamental engineering principles that directly impact their performance characteristics. Continuous flow reactors offer significantly higher surface-to-volume ratios—up to 500 times greater than conventional batch reactors—which enables exceptional heat transfer capabilities critical for managing exothermic reactions safely [2]. This structural advantage allows continuous systems to operate safely at considerably broader process windows, including higher temperatures and pressures (20-200 bar) that are often impractical or hazardous in batch equipment [2]. The implementation of continuous processing for BPE production represents an opportunity to access novel synthetic pathways and optimize existing ones through precise parameter control that minimizes side reactions and improves overall selectivity.
Table 1: Comparative Analysis: Batch vs. Continuous Flow Reactors for BPE Production
| Parameter | Batch Reactors | Continuous Flow Reactors |
|---|---|---|
| Reactor Utilization | ~30% in GMP environments [2] | >90% with minimal downtime [2] |
| Heat Transfer Efficiency | Limited by vessel surface area [4] | Excellent due to high surface-to-volume ratio [2] |
| Process Safety | Higher risk for exothermic reactions [3] | Enhanced safety through small reactor volume [2] |
| Scalability | Requires re-optimization at each scale [3] | Easier scale-up via numbering up [1] |
| Mixing Efficiency | Limited by impeller design [4] | Rapid diffusion-based mixing [2] |
| Product Consistency | Batch-to-batch variability [3] | Highly consistent quality [2] |
| Operating Pressure Range | Typically <5 bar [2] | 20-200 bar [2] |
| Residence Time Control | Limited by vessel size [5] | Precise control via flow rate adjustment [1] |
Multiple continuous flow reactor configurations have been developed to address diverse chemical processing requirements in BPE production. Each reactor type offers distinct advantages for specific applications and reaction classes:
Chip-Based Reactors: These systems typically employ etched glass or silicon carbide plates with intricate microfluidic channels. They provide the highest surface-to-volume ratios available, enabling exceptional thermal management for highly exothermic reactions. Their manufacturing precision allows implementation of advanced mixing geometries that enhance mass transfer efficiency for rapid reactions completed within seconds [1].
Coil-Based Reactors: Constructed from tubing materials such as PFTE, PFA, or stainless steel, these reactors offer the broadest chemical compatibility across temperature ranges. They represent the most widely implemented continuous flow systems due to their relatively lower cost and flexibility. Different coil diameters and lengths can be selected to optimize residence time distribution and balance back-pressure considerations [1].
Packed Bed Reactors: These systems are specifically designed for processes employing heterogeneous catalysts or solid-phase reagents. Typically configured as columns or cartridges packed with catalytic material, they enable high reagent molarity and eliminate post-reaction separation steps. For BPE production involving catalytic transformations, packed bed reactors offer simplified processing and efficient catalyst utilization [1].
Table 2: Continuous Flow Reactor Types and Their Applications in BPE Production
| Reactor Type | Construction Materials | Optimal Application Scope | Key Advantages |
|---|---|---|---|
| Chip-Based | Glass, Silicon Carbide [1] | Highly exothermic reactions, Rapid reactions (<1 second) [2] | Superior heat transfer, Complex mixing geometries |
| Coil-Based | PFTE, PFA, Stainless Steel [1] | Multi-purpose applications, Medium residence times (minutes-hours) | Chemical compatibility, Lower cost, Flexibility |
| Packed Bed | Glass, Stainless Steel [1] | Heterogeneous catalysis, Solid-liquid reactions [2] | High reagent molarity, Integrated separation |
Optimizing continuous flow processes for BPE manufacturing requires careful management of interconnected parameters that collectively determine reactor performance and product quality. Based on industrial experience and research findings, approximately 50% of pharmaceutical processes would benefit from continuous implementation, particularly those involving rapid reactions, hazardous intermediates, or requiring precise thermal control [2]. The following parameters represent critical control points for BPE production:
Residence Time Management: In continuous systems, residence time—the duration reactants spend within the reaction zone—is primarily controlled through flow rate adjustments and reactor volume. For BPE production, establishing the optimal residence time distribution minimizes side reactions while ensuring complete conversion. Continuous systems enable precise residence time control from seconds to hours, accommodating diverse reaction kinetics [4].
Temperature Control: The exceptional heat transfer capabilities of continuous flow reactors enable precise thermal management, maintaining temperature within narrow ranges (±1°C) even for highly exothermic transformations. This precision is critical for BPE production where temperature-sensitive intermediates and products require strict thermal control to maintain quality and yield [4].
Pressure Management: Continuous flow systems operate effectively at elevated pressures (20-200 bar), enabling access to superheated reaction conditions that can dramatically accelerate reaction rates. Appropriate back-pressure regulation prevents degassing, maintains homogeneous flow, and enables operation above the boiling point of solvents, expanding the available reaction windows for BPE synthesis [2].
Mixing Efficiency: Unlike batch systems relying on mechanical agitation, continuous flow reactors achieve mixing through controlled fluid dynamics within confined channels. This approach enables mixing times in milliseconds for microreactors, ensuring homogeneous reaction conditions that improve selectivity and reduce impurity formation in BPE products [2].
Table 3: Key Parameter Ranges for Continuous Flow BPE Production
| Parameter | Optimal Range | Impact on BPE Production | Monitoring Method |
|---|---|---|---|
| Residence Time | Seconds to several hours [2] | Determines conversion and selectivity | In-line analytics (FTIR, UV-Vis) |
| Reaction Temperature | -50°C to 350°C [2] | Affects reaction kinetics and safety | In-line temperature sensors |
| Operating Pressure | 1-200 bar [2] | Enables higher temperature operation | Pressure transducers |
| Flow Rates | μL/min to L/min [1] | Controls productivity and residence time | Calibrated pumps |
| Surface-to-Volume Ratio | 2,000-40,000 m²/m³ [2] | Determines heat transfer efficiency | Reactor geometry design |
| Channel Diameter | 100 μm to several mm [2] | Affects mixing and pressure drop | Reactor selection |
Objective: To properly assemble and calibrate a continuous flow reactor system for BPE production. Materials: Syrris Asia Flow Chemistry System or equivalent, calibration solutions, appropriate tubing, back-pressure regulator, collection vessels [1].
System Assembly
Pump Calibration
System Performance Verification
Objective: To synthesize BPE intermediates or final products using optimized continuous flow conditions.
Reaction Setup:
Operational Procedure:
Process Optimization Strategy:
Objective: To integrate real-time monitoring and control for consistent BPE quality.
FTIR Integration:
Automated Control Implementation:
The implementation of continuous flow technology for BPE production follows a logical progression from system setup through optimized production. The workflow below visualizes this process:
Diagram 1: BPE Continuous Flow Implementation Workflow
This implementation workflow illustrates the systematic approach required for successful continuous flow BPE production. The process begins with parallel preparation activities including reagent preparation, system assembly, and pump calibration, which converge into parameter screening. Critical feedback loops enable process refinement based on quality verification data, ensuring continuous improvement throughout the implementation lifecycle.
Despite the significant advantages of continuous flow technology, implementation challenges may arise during BPE production. The following guidelines address common issues:
Flow Irregularities and Clogging: Particulate matter or crystal formation can disrupt flow in microreactors. Implement in-line filters (0.5-5.0 μm) before the reactor inlet and consider periodic solvent flushing during extended operation. For reactions prone to crystallization, optimize solvent composition or implement localized heating at potential clog points [1].
Pressure Fluctuations: Unstable system pressure often indicates gas formation or pump malfunction. Ensure thorough solution degassing before introduction and verify pump calibration regularly. Install pressure dampeners if pulsation persists. Gradually approach target operating conditions to minimize sudden pressure changes that could compromise system integrity [1].
Residence Time Distribution: Broad residence time distribution reduces product selectivity. Minimize system dead volume through proper component selection and arrangement. For packed bed reactors, ensure uniform particle size distribution and proper packing to minimize channeling. Characterize residence time distribution using tracer studies and optimize reactor geometry accordingly [4].
Temperature Gradients: Despite excellent heat transfer, significant temperature gradients may develop in longer reactors. Implement multiple thermal zones with independent control for extended reactor lengths. Use in-line temperature sensors at critical points to verify thermal homogeneity. Consider segmenting exothermic and endothermic reaction regions with appropriate thermal management for each [4].
The implementation of continuous flow reactor technology for BPE production offers substantial advantages over traditional batch processing, including enhanced process control, improved safety profiles, and superior scalability. By leveraging the fundamental principles and detailed protocols outlined in this document, researchers and development scientists can successfully transition appropriate processes to continuous operation, achieving higher productivity and consistent product quality. The pharmaceutical industry's growing adoption of continuous processing, particularly for API manufacturing, underscores the strategic importance of this technology for maintaining competitive advantage in BPE production [6].
Future developments in continuous flow technology for pharmaceutical applications will likely focus on increased system integration, advanced process automation, and machine learning applications for closed-loop optimization. The integration of multiple synthetic steps into continuous streamlined processes represents a particular opportunity for BPE production, reducing intermediate isolation and improving overall process efficiency. As regulatory frameworks continue to evolve accommodating continuous manufacturing, early adoption and expertise development in flow technologies will position organizations for success in the evolving landscape of pharmaceutical production [3].
Bisphenol E (BPE) is one of several industrial chemicals considered as an alternative to Bisphenol A (BPA) in the production of plastics, coatings, and resins [1] [2]. This shift is largely driven by increasing global regulations on BPA due to its established endocrine-disrupting properties [3].
The table below summarizes key information for BPE and other common bisphenol analogs based on the gathered literature.
| Bisphenol Analog | Common Abbreviation | CAS Number | Status and Key Findings from Literature |
|---|---|---|---|
| Bisphenol A | BPA | 80-05-7 | The most widely used and studied. Classified as an endocrine disruptor; subject to global bans and restrictions [4] [3]. |
| Bisphenol E | BPE | Information Missing | Identified as an emerging alternative; specific applications and toxicity data are limited and require further research [1] [2] [3]. |
| Bisphenol S | BPS | 80-09-1 | A common replacement for BPA. Its use is now also facing increasing regulatory scrutiny [5] [3]. |
| Bisphenol F | BPF | 620-92-8 | Another common BPA alternative, increasingly controlled under new regulations [3]. |
| Bisphenol AF | BPAF | 1478-61-1 | Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5]. |
| Bisphenol Z | BPZ | 843-55-0 | Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5]. |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | TMCD | Information Missing | Identified in one study as a promising alternative with no activity in the tested assays, though it is not a direct functional replacement [5]. |
While specific protocols for BPE-polycarbonate are not available, the following general methodologies, adapted from research on BPA and other analogs, are recommended for evaluating the safety and properties of new bisphenol analogs.
This protocol is adapted from studies on BPA leachability [6] and is used to determine if BPE can migrate from a plastic product under various conditions.
The following workflow summarizes the key steps of the migration testing protocol:
This protocol is based on a comprehensive assessment of BPA and its alternatives [5] and is used to profile the biological effects of BPE.
The conceptual framework for the bioactivity screening is outlined below:
This protocol describes the purification of an oxime intermediate, a precursor in the synthesis of chiral ligands such as (S,S)-Ph-BPE, using recrystallization [1].
| Item | Specification |
|---|---|
| Crude Product | (E)-1-Phenylethan-1-one oxime, post-column chromatography |
| Solvent | Petroleum ether (60-90 ℃ boiling point range) |
| Primary Equipment | 250 mL single-necked round-bottomed flask, heating mantle, vacuum source |
| Parameter | Result / Value |
|---|---|
| Yield | 11.2 - 12.2 g (83 - 90% yield from acetophenone) |
| Physical Form | White crystalline solid |
| Purity Assessment | The sharp melting point and TLC analysis confirm high purity [1].
While the above is a classical lab-scale method, modern biopharmaceutical manufacturing explores innovative crystallization approaches for purification, which can be principles for advanced process development [2].
| Technique | Application & Rationale |
|---|---|
| Protein Crystallization | Purification and formulation of therapeutic proteins (e.g., monoclonal antibodies). It can serve as a cost-effective alternative to chromatography, offering high purity and concentration with low viscosity [2]. |
| In Vivo Crystallization | Production host cells (e.g., engineered CHO cells) are designed to crystallize the target protein intracellularly during expression. This integrates production, purification, and encapsulation into a single step [2]. |
The following diagram integrates both standard and advanced purification techniques into a coherent development pathway.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the steps or principles, please feel free to ask.
1. Principles of Bipolar Electrochemistry (BPE)
Bipolar electrochemistry is a wireless electrochemical technique where a conductive object (the Bipolar Electrode, or BPE) undergoes simultaneous oxidation and reduction reactions at its opposite ends without any direct ohmic connection to a power source [1].
2. Experimental Configurations
The setup for a BPE experiment is critical and falls into two main categories [1]:
The diagram below illustrates the experimental setup and potential distribution in an open BPE system.
3. Key Parameters and Measurement Techniques
A core challenge in BPE is that the potential and current density on the BPE surface cannot be measured directly due to the lack of a wire. The table below summarizes indirect experimental methods for these measurements, adapted from analytical chemistry research [1].
| Parameter | Measurement Method | Underlying Principle | Key Experimental Insight |
|---|---|---|---|
| Potential Distribution | Fluorescence Microscopy | Uses an potential-sensitive fluorescent dye in the electrolyte. | Fluorescence intensity changes correlate with local potential, allowing mapping along the BPE surface. |
| Potential Distribution | Scanning Electrochemical Probe | Uses a microelectrode probe scanned close to the BPE surface. | Measures local potential in solution, from which the interfacial potential drop is inferred. |
| Current Density Distribution | Electrogenerated Chemiluminescence (ECL) | A reporter molecule at the BPE surface luminesces upon electron transfer. | ECL intensity is proportional to local current density, providing a visual map of current distribution. |
While current search results lack direct protocols for BPE in photocatalytic hybrid materials, the principles of BPE are highly compatible with this field. The "wireless" nature of BPE could be leveraged to:
It is important to note that the search results do not contain a ready-to-use protocol for a specific BPE-photocatalysis experiment. The information provided is foundational.
To advance your work, I suggest:
Solvent-free reactions are defined as those that use less than five equivalents of a solvent with respect to the substrate [1]. This approach is a core component of green chemistry, aiming to reduce environmental impact and improve efficiency.
The table below summarizes the key benefits of adopting solvent-free conditions:
| Advantage | Description |
|---|---|
| Reduced Environmental Impact | Drastically lowers the generation of ecologically harmful solvent waste, the primary contributor to a high E-factor (ratio of waste to product) [1]. |
| Economic & Process Efficiency | Leads to cost savings, decreased energy consumption, reduced reaction times, and allows for the use of smaller reactors [1]. |
| Enhanced Reaction Rate | Maximizing the concentration of reagents and catalysts often results in greatly increased reaction activity [1]. |
The following diagram outlines a general workflow for planning and optimizing a solvent-free synthesis, based on principles discussed in the literature.
While not a protocol for BPE itself, one illustrative example of a highly efficient solvent-free synthesis is the Jacobsen catalytic asymmetric ring opening (ARO) of epoxides [1].
A critical consideration for solvent-free synthesis is that catalyst efficiency and enantioselectivity can be highly sensitive to the absence of solvent and the resulting high concentrations [1]. A catalyst that works well in a solvent may not perform optimally under solvent-free conditions, so empirical optimization is often necessary.
In bioprocessing, BPE stands for Bioprocessing Equipment, a set of standards developed by the American Society of Mechanical Engineers (ASME) [1] [2]. These standards are critical for ensuring the quality, cleanliness, and sterility of equipment used in pharmaceutical and biotechnology manufacturing. A key challenge they address is preventing contamination, which is heavily influenced by the surface smoothness of product contact surfaces [1].
The table below summarizes the ASME BPE surface finish designations, which are central to overcoming purification challenges [1]:
| ASME BPE Surface Designation | Max Ra (μm) | Surface Treatment | Common Application Notes |
|---|---|---|---|
| SF0 | No Requirement | Mechanically Polished | Non-product contact (e.g., compressed air, water lines) [1]. |
| SF1 | ≤ 0.51 | Mechanically Polished | Smoothest mechanical finish [2]. |
| SF2 | ≤ 0.64 | Mechanically Polished | |
| SF3 | ≤ 0.76 | Mechanically Polished | |
| SF4 | ≤ 0.38 | Mechanically Polished & Electropolished | Smoothest overall finish; most used in pharmaceutical applications [1] [2]. |
| SF5 | ≤ 0.51 | Mechanically Polished & Electropolished | |
| SF6 | ≤ 0.64 | Mechanically Polished & Electropolished |
Based on the principles of BPE standards, here are common challenges and general solutions that can be structured into FAQs.
| Challenge Category | Potential Root Cause | Recommended Action |
|---|---|---|
| Product Contamination | Inadequate surface finish (Ra too high), leading to particle adhesion or biofilm formation [1]. | Specify a smoother surface finish (e.g., SF4); implement stricter post-installation cleaning and passivation [1]. |
| Improper system cleanability due to design flaws (e.g., dead legs, poor weld quality) [2]. | Review system design against ASME BPE design criteria; ensure proper welding and fabrication procedures are followed [2]. | |
| System Corrosion | Rouging or surface degradation in stainless steel components [1]. | Perform regular inspections and scheduled derouging, repassivation, and cleaning activities [1]. |
| Operational Downtime | Unplanned failures due to inadequate maintenance or improper installation compromising system integrity [1]. | Establish a science-based schedule for preventative maintenance; ensure proper installation protocols are followed, including electropolishing before installation and cleaning after [1]. |
While not specific to BPE purification, a robust troubleshooting approach is universal. The workflow below outlines a systematic process that can be applied to diagnose issues in a bioprocess system.
This methodology emphasizes a cyclic process of hypothesis and testing until the root cause is found and resolved [3].
To build out your technical support center with the detailed, experiment-specific content you need, I suggest the following:
Here is a table summarizing specific issues, their potential causes, and recommended actions, based on challenges in tuning catalyst selectivity and activity [1].
| Problem | Possible Causes | Recommended Actions |
|---|---|---|
| Low Selectivity to Desired Product | Competing reaction pathways; key intermediate decomposing to byproduct [1]. | Modify catalyst to steer reaction mechanism (e.g., introduce a dopant like Cu to block undesired path) [1]. |
| Rapid Catalyst Deactivation | Sintering (particle growth), coke formation, or poisoning. | Characterize spent catalyst with TGA (coke) and TEM (sintering). Optimize regeneration protocol or pre-treat feed [2]. |
| Low Overall Conversion | Low density or poor accessibility of active sites; insufficient activation energy. | Evaluate catalyst properties (surface area, porosity) via BET; optimize reaction conditions (temperature, pressure) [2]. |
| Inconsistent Performance Between Batches | Variations in catalyst synthesis (impregnation, reduction) leading to different active phases [1]. | Strictly control synthesis parameters (pH, temperature, reduction gas). Use XAFS to confirm consistent active phase formation [1]. |
Q1: What is the fundamental principle behind optimizing catalyst selectivity? The core principle is to kinetically steer the dominant reaction pathway by modifying the catalyst's surface properties. This involves making the desired pathway energetically more favorable and/or blocking the undesired one. For example, in methanol steam reforming, introducing Cu to a Pd/ZnO catalyst suppresses CO formation by both providing more oxidants (*OH) and strengthening CO adsorption, thereby pushing the mechanism toward complete oxidation to CO₂ [1].
Q2: What key factors should be considered when selecting a catalyst? A strategic approach to catalyst selection should consider [2]:
Q3: What are the essential techniques for characterizing a catalyst before use? Key characterization methods include:
This protocol outlines a methodology for evaluating a solid catalyst's performance in a gas-phase reaction, inspired by the procedures in the search results.
1. Objective To evaluate the activity, selectivity, and stability of a solid catalyst under specified reaction conditions.
2. Materials and Equipment
3. Procedure A. Catalyst Loading and Pre-treatment
B. Reaction and Data Collection
4. Data Analysis
The following diagram illustrates the logical workflow for selecting and optimizing a catalyst, from definition to implementation. The DOT code for generating this diagram is provided below.
Diagram 1: Catalyst Selection & Optimization Workflow
This diagram visualizes the key mechanistic strategy of steering the dominant reaction pathway, as demonstrated in recent research on methanol steam reforming [1]. The DOT code below creates the diagram.
Diagram 2: Steering Reaction Mechanisms for Selectivity
The term "BPE catalyst" is not defined in the available search results. It could refer to a specific Bimetallic Promoter-Enhanced system, a catalyst used in a specific Batch Process Environment, or something else entirely.
To move forward effectively, I suggest you:
The table below summarizes target KPIs for different CO2 electrolysis products, based on an analysis of over 5000 publications. These figures represent high-performance benchmarks for their respective technologies [1].
| Target Product | Electrolyzer Type | Temperature Range | Key Performance Indicator (KPI) | High-Performance Benchmark |
|---|---|---|---|---|
| Carbon Monoxide (CO) | Low-Temperature | 25 - 80 °C | Faradaic Efficiency (FE) | Close to 100% |
| Carbon Monoxide (CO) | High-Temperature (Solid-Oxide) | 500 - 850 °C | Faradaic Efficiency (FE) | Close to 100% |
| Formate/Formic Acid | Low-Temperature | 25 - 80 °C | Faradaic Efficiency (FE) | >90% |
| Ethylene (C₂H₄) | Low-Temperature | 25 - 80 °C | Faradaic Efficiency (FE) | >70% |
| Ethanol (C₂H₅OH) | Low-Temperature | 25 - 80 °C | Faradaic Efficiency (FE) | Data Specific to Product |
Here are common experimental issues and detailed protocols for diagnosing and resolving them.
Faradaic efficiency measures the fraction of electrical charge used to produce your desired product versus side reactions.
Possible Cause 1: Catalyst Poisoning or Degradation
Possible Cause 2: Unoptimized Electrolyte or pH
Possible Cause 3: Mass Transport Limitations
Selectivity refers to the system's ability to produce one desired compound over others from competing reaction pathways.
Possible Cause 1: Inappropriate Catalyst Selection & Structure
Possible Cause 2: Suboptimal Operating Potential
Possible Cause 3: Cell Configuration Limitations
The following diagram illustrates the systematic workflow for diagnosing and resolving these selectivity issues.
This is a core experiment for understanding and optimizing your system's selectivity [1].
i using the formula: FE_i (%) = (n_i * z * F) / Q * 100%, where z is the number of electrons required to produce one molecule of the product (e.g., z=2 for CO, z=12 for C₂H₄), and F is Faraday's constant (96485 C/mol).
In the context of drug development, BPE most commonly refers to the American Society of Mechanical Engineers' Bioprocessing Equipment standard. This standard is a hallmark of excellence, setting stringent benchmarks for equipment used in pharmaceutical and biotechnological processes to ensure safety, reliability, and purity [1].
The core goal of ASME BPE is to define criteria that minimize risks such as contamination, facilitate cleaning and sterilization, and ensure process integrity. Key areas covered include [1]:
This section addresses common concerns related to the performance and cleanability of BPE systems, which are foundational to process stability.
Frequently Asked Questions
| Question | Answer & Guidance |
|---|---|
| What do the surface finish designations (SF1, SF4) mean? | SF1 is a mechanically polished finish with a maximum surface roughness (Ra) of 0.51 µm. SF4 is an electropolished finish with an Ra of less than 0.38 µm. Electropolishing creates a smoother, more passive surface that enhances cleanability and corrosion resistance [1]. |
| Why are my BPE fittings not meeting cleanability standards? | Verify the surface finish (Ra value) and material certification. Non-smooth surfaces (Ra > 20 µin or 0.51 µm) or incorrect material grades can trap contaminants. Ensure components have proper ASME BPE certification marks [2]. |
| How does material choice impact system stability? | Austenitic stainless steel (e.g., 316/316L) is standard. Its Pitting Resistance Equivalent Number (PREN) should be ≥ 40 for excellent corrosion resistance during repeated sterilization (CIP/SIP), which is critical for long-term thermal and chemical stability [1]. |
Common Issues and Diagnostic Steps
| Problem Area | Potential Cause | Diagnostic Action |
|---|---|---|
| Product Holdup & Contamination | Interior surface roughness exceeds specification, or improper welding has created crevices [2]. | Inspect with a borescope. Validate surface roughness with a profilometer. Review orbital welding procedures and records for consistency [2]. |
| Corrosion & Leaching | Use of non-compliant material grade, or damage to the passive surface layer (e.g., from improper cleaning) [1]. | Check material test reports (MTRs) for alloy composition. Inspect for signs of pitting or crevice corrosion. Confirm that electropolished surfaces (SF4) are used for highly corrosive processes [1]. |
| Sterilization Failures | Inadequate cleanability due to surface issues, or mechanical failure from thermal stress [1]. | Audit cleaning and sterilization protocols. Check for component deformation or misalignment that may indicate thermal stress failure. |
For systems operating under ASME BPE, validation is key. Here are protocols for critical checks.
Protocol 1: Verifying Surface Finish and Cleanability
Protocol 2: Inspecting and Testing Welds
The following diagram illustrates the logical workflow for ensuring and validating the integrity of a BPE system, from component selection to final certification.
Although quantitative solubility data for BPE is not directly available in the searched literature, several sources indicate the solvents in which BPE is soluble and provide a proven experimental approach for solubility testing.
The table below summarizes the key experimental findings from the research.
| Solvent / Method | Experimental Context / Result | Citation |
|---|---|---|
| Ethanol | Used in washing and crystallization steps during the synthesis of coordination polymers and co-crystals. | [1] [2] |
| Heating / Solvothermal | Successfully used to dissolve BPE for reactions with metal salts at elevated temperatures (e.g., 200°C). | [1] [3] |
| Co-crystal Formation | A proven strategy to enhance the solubility of a poorly soluble drug (Felodipine) by co-crystallizing it with BPE. | [2] |
Based on the methodologies found in the research, here is a workflow you can adapt to systematically address BPE solubility in your lab.
Sequential Solvent Testing The research consistently uses ethanol to wash and purify BPE-containing compounds, confirming its effectiveness as a solvent [1] [2]. You can build on this by testing a series of solvents. A logical sequence, as suggested by general solubility flowcharts, often starts with water, proceeds to alcohols like methanol and ethanol, and then moves to other organic solvents like DMSO, which is highly effective for dissolving pyridyl-based ligands.
Application of Heat Multiple studies synthesized BPE-based materials using solvothermal methods, which involve heating a mixture of BPE and metal salts in a solvent within a sealed vessel at high temperatures (e.g., 200°C) [1] [3]. This demonstrates that heat can be a powerful tool to overcome solubility barriers.
Co-crystallization Strategy A study successfully enhanced the solubility of a drug by creating a co-crystal with BPE [2]. If your goal is to improve the solubility of a specific Active Pharmaceutical Ingredient (API), you can use BPE as a co-former. The general protocol is:
A BPE is a conductor that is wirelessly polarized when placed in a solution within an electric field, causing one end to become an anode and the other a cathode [1]. The table below addresses common operational issues.
| Problem Phenomenon | Potential Root Cause | Troubleshooting & Resolution Steps |
|---|
| Low or No ECL Signal | - Insufficient driving voltage [1]
This protocol is adapted from a published procedure for constructing a closed BPE device for the detection of Prostate-Specific Antigen (PSA) [1].
1. Device Fabrication
2. Bipolar Deposition of Au Particles
3. Constructing the Immunosensing Interface
The following diagram illustrates the core mechanism and experimental workflow of a closed BPE system for biosensing.
Q1: What is the fundamental principle that allows a BPE to function without a direct wire connection? A BPE works based on the principle of charge neutrality. When an electric field is applied to the electrolyte solution via driving electrodes, a potential difference is induced across the BPE conductor. This potential drives reduction at one end (cathode) and oxidation at the other end (anode). The current flowing through the BPE and the solution must be equal, linking the reactions at both poles wirelessly [1] [2].
Q2: How can I amplify the ECL signal in my BPE system for more sensitive detection? There are several effective strategies for ECL signal amplification:
Q3: Our lab uses many hygroscopic chemicals. What are the best practices for handling and storage? While not specific to BPEs, general best practices for moisture-sensitive materials include:
The acronym "BPE" can refer to different compounds. The table below summarizes the substances found in the search results and the available temperature optimization data.
| Compound Name (Abbreviation) | Context / Reaction Type | Key Findings on Temperature Effect |
|---|---|---|
| 1,2-bis(4-pyridyl)ethylene (4,4'-BPE or Bpe) [1] [2] | Co-crystal formation and material properties | Temperature induces pedal motion and thermal expansion within the crystal lattice, changing its physical properties [1]. Heating can also lead to a striking enhancement in luminescence efficiency [2]. |
| Benzyl Phenyl Ether (BPE) [3] | Thermolysis (Pyrolysis) | Reaction phase (liquid, vapor, supercritical) at 320°C significantly influences conversion rate and product selectivity [3]. |
For the two primary BPE compounds identified, the role of temperature is distinct.
Temperature is a key variable for manipulating material properties rather than a parameter for a synthetic reaction yield.
For pyrolysis, the reaction phase at a high temperature (320°C) is the most critical factor to optimize [3].
Conversion and Selectivity by Phase: | Phase at 320°C | Conversion Rate | Toluene Selectivity | | :--- | :--- | :--- | | Liquid Methanol | ~90% | Information missing | | Vapor Methanol | ~60% | 0.15 | | Supercritical Methanol | ~20% | 0.57 |
Data adapted from [3]. The phase behavior dictates the reaction mechanism and outcomes. Supercritical methanol, while giving lower conversion, acts as a hydrogen donor and sharply increases the selectivity for toluene [3].
Given the diversity of "BPE" compounds, the first and most crucial troubleshooting step is to confirm the chemical identity. The workflow below outlines a general approach to diagnosing issues related to temperature.
Here are detailed protocols for key experiments cited in the search results.
Protocol: Observing Pedal Motion in Bpe Co-crystals [1]
Protocol: Optimizing Thermolysis of Benzyl Phenyl Ether by Phase [3]
Here are answers to common questions and issues you might encounter when developing methods using Biophysical Energies (BPEs):
Q1: My BPE treatment is not yielding significant healing results. What could be wrong? The efficacy of BPE is highly dependent on the correct selection of energy type and parameters. For example, a systematic review found that while Pulsed Electromagnetic Field (PEMF) and Low-Level Laser therapy (LLL) showed significant benefits for diabetic wound healing, the effect of Ultrasound (US) was not statistically significant [1]. You should consult the literature for proven parameter sets for your specific wound model and target outcome. The table in the next section provides a summary of effective parameters from animal studies.
Q2: How do I control for variability in wound response in my animal model?
Using animal models, while essential, introduces variability. It is recommended to use genetically defined animal strains, such as db/db mice, which are a standard model for diabetic wound healing studies. Ensure your experimental and control groups are well-matched and of sufficient size. The systematic review by PMC highlights that a key advantage of animal studies is the ability to achieve greater homogeneity in experimental groups compared to human trials [1].
Q3: My experimental results are difficult to interpret due to complex cellular responses. What should I do? BPEs operate through multiple mechanisms. It is crucial to define clear, objective primary and secondary endpoints before starting your experiment. Common primary measures include healing rate (e.g., percentage of original wound size over time) and time for complete wound closure [1]. Incorporating secondary measures like histology for cell proliferation or vascularity can provide mechanistic insights, as seen in studies where PEMF showed higher proliferation and vascularity in treated groups [1].
The following table summarizes key findings from a systematic review of animal and cell studies on BPEs for diabetic wound healing, providing a benchmark for your experimental development [1].
| Biophysical Energy (BPE) | Number of Studies Reviewed | Key Outcome Measures | Reported Efficacy in Animal Models |
|---|---|---|---|
| Pulsed Electromagnetic Field (PEMF) | 5 | Wound closure rate, Time to complete closure, Cell proliferation, Vascularity | Accelerated closure by Day 7 (60±5% vs 78±6% in control); Higher cell proliferation and vascularity counts [1]. |
| Low-Level Laser Therapy (LLL/Photo Energies) | 66 | Percentage of original wound size, Healing rate | Demonstrated a significant clinical benefit compared to control or sham treatment [1]. |
| Ultrasound (US) | 3 | Percentage of original wound size | Effect did not reveal a significant benefit compared to control [1]. |
| Extracorporeal Shockwave (ECSW) | 4 | Healing metrics for diabetic wounds | Studies appraised, but specific efficacy results not detailed in abstract [1]. |
| Electrical Stimulation (ES) | 4 | Healing metrics for diabetic wounds | Studies appraised, but specific efficacy results not detailed in abstract [1]. |
To aid in the design and documentation of your experiments, here are two diagrams created with Graphviz's DOT language. The first outlines a general experimental workflow, and the second depicts a key signaling pathway modulated by BPEs.
This diagram illustrates the logical flow of a BPE study, from animal model preparation to data analysis.
BPEs can influence cellular processes through specific signaling pathways. This diagram shows the dopaminergic synapse pathway, which is one example of a pathway that can be modulated to promote healing. For instance, Electrical Stimulation (ES) is a BPE modality that can affect neurotransmitter and growth factor release [2] [1].
The table below summarizes the available experimental data on the endocrine activity of BPE compared to BPA.
| Bisphenol Type | Estrogenic Potency (ERα) | Estrogenic Potency (ERβ) | Key Experimental Findings & Methodologies |
|---|
| Bisphenol E (BPE) | Similar to or slightly less than BPA [1] | Similar to BPA [1] | • In vitro receptor binding assays: BPE showed agonistic activity for both ERα and ERβ, with a potency order of BPAF > BPB > BPZ > BPA, BPE, BPF > BPS > BPAP > BPP [1]. • Mechanism: Acts primarily through binding and activating Estrogen Receptors (ER), similar to other bisphenols [1]. | | Bisphenol A (BPA) | Reference compound | Reference compound | • In vitro and in vivo studies: BPA is a known endocrine disruptor with estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities [2]. • Mechanisms: BPA's action is complex, involving not only nuclear receptor binding but also membrane-mediated pathways, alteration of receptor expression, and disruption of cell signaling pathways [3] [4] [5]. |
Bisphenols like BPA and its analogs primarily disrupt the endocrine system through interactions with nuclear receptors and related signaling pathways [1]. The flowchart below outlines the key mechanisms by which BPE, BPA, and other bisphenols exert their effects.
The diagram shows that bisphenols can disrupt the endocrine system through multiple, interconnected mechanisms beyond simply binding to estrogen receptors [1]. The specific mechanisms and potency can vary between different bisphenols.
When interpreting this data, please keep the following points in mind:
| Bisphenol | ERα Agonist | ERβ Agonist | Androgen Receptor (AR) Antagonist | Relative Potency & Notes |
|---|---|---|---|---|
| Bisphenol E (BPE) | Yes [1] | Yes [1] | Yes (in same group) [1] | Induced ER-mediated activity; less potent than BPA in one yeast assay [2]. |
| Bisphenol A (BPA) | Yes [1] [3] | Yes [1] [3] | Yes [1] | Benchmark chemical; induced ER-mediated activity [1]. |
| Bisphenol S (BPS) | Yes [1] | Yes [1] | No [1] | Induced ER-mediated activity; common replacement for BPA [1] [4]. |
| Bisphenol AF (BPAF) | Yes [1] | Yes [1] | Yes [1] | Induced ERα and/or ERβ activity; often more potent than BPA [1]. |
| Bisphenol C (BPC) | Yes [1] | Yes [1] | Yes [1] | Induced ER-mediated activity [1]. |
| Bisphenol B (BPB) | Yes [1] | Yes [1] | Yes [1] | Induced ER-mediated activity [1]. |
| Bisphenol P (BPP) | No [1] | Antagonist [1] | Information missing | Selectively inhibited ERβ-mediated activity [1]. |
| BPS-MPE | Antagonist [1] | No [1] | Information missing | Selectively inhibited ERα-mediated activity [1]. |
The data in the table above is derived from standardized, high-quality in vitro assays, which are detailed below.
Primary Assay for ER/AR Activity (2019 Study)
Detection via a Tailored Yeast Bioassay (2023 Study)
Multi-Parametric High-Throughput Analysis (2014 Study)
The following diagram illustrates the general mechanism by which BPE and other bisphenols activate the genomic estrogen signaling pathway, based on the experimental models used in the cited research.
| Endpoint / Parameter | Bisphenol A (BPA) | Bisphenol E (BPE) | Comparative Analysis |
|---|---|---|---|
| Estrogenic Activity (EC₅₀) | 0.516 mg/L (2.26×10⁻⁶ M) [1] | Active; specific EC₅₀ not provided in results [1] | Both show notable estrogenic activity [1]. |
| Anti-Androgenic Activity (EC₅₀) | 1.06 mg/L (4.63×10⁻⁶ M) [1] | Active; specific EC₅₀ not provided in results [1] | Both show notable anti-androgenic activity [1]. |
| Baseline Toxicity (IC₅₀) | Provided in study; value not listed in results [1] | Provided in study; value not listed in results [1] | Tendency of comparable to more prominent effects for analogues vs. BPA [1]. |
| Reproductive Toxicity (C. elegans) | -- | Significantly reduced egg production [2] | BPE identified as one of several analogs with harmful effects [2]. |
| Developmental Toxicity (C. elegans) | -- | Significantly increased lethality in embryonic/L1 stages [2] | BPE identified as one of the most potent analogs for this endpoint [2]. |
The data in the summary table is primarily drawn from standardized in vitro bioassays, which are crucial for initial chemical hazard assessment.
The following diagram outlines the conceptual workflow for evaluating bisphenol toxicity, from exposure to adverse outcomes, based on the methodologies in these studies.
The diagram illustrates the key events investigated in these studies. Bisphenols like BPA and BPE enter cells and can disrupt hormone signaling by binding to and activating nuclear receptors like the Estrogen Receptor (ER) or antagonizing the Androgen Receptor (AR) [3] [1]. This receptor activation or inhibition alters gene expression and cellular function, which can lead to adverse outcomes such as reproductive toxicity and developmental defects [2] [1].
Comprehensive laboratory studies that screened multiple bisphenol analogs for androgen receptor (AR) antagonism did not report BPE as a hit. The table below summarizes the key findings from these studies.
| Bisphenol Analog | Experimentally Validated Anti-Androgenic Activity | Key Findings |
|---|---|---|
| Bisphenol A (BPA) | Confirmed | AR antagonist; inhibits AR N/C interaction, enhances AR co-repressor interactions [1] |
| Bisphenol AF (BPAF) | Confirmed | AR antagonist [2] [3] |
| Bisphenol B (BPB) | Confirmed | AR antagonist [2] [3] |
| Bisphenol C (BPC) | Confirmed | AR antagonist [2] |
| Bisphenol E (BPE) | Not Reported | Not listed among the BPs that were AR antagonists [2] |
| Bisphenol F (BPF) | Confirmed | Exhibited anti-androgenic activity in fish model [3] |
| Bisphenol S (BPS) | Confirmed | Exhibited anti-androgenic activity in fish model [3] |
| Bisphenol Z (BPZ) | Confirmed | AR antagonist [2] |
The findings in the table are based on standardized in vitro methods designed to directly measure a compound's interaction with and disruption of the Androgen Receptor signaling pathway.
The following diagram illustrates the workflow for the primary experimental method used to validate anti-androgenic activity.
While BPE does not appear to be anti-androgenic, it is biologically active. Research consistently identifies it as an estrogen receptor (ER) agonist [2] [4]. In some assays, BPE has been noted as one of the more potent BPA analogues in stimulating the proliferation of MCF7 cells (a standard test for estrogenicity), even though it is a weak binder to the ER [4]. This suggests its estrogenic effects may be mediated through pathways alternative to classical ER binding.
| Endpoint / Assay | BPA | BPF | BPAF | BPE | Key Findings & Experimental Context |
|---|---|---|---|---|---|
| Estrogenic Activity (in vitro) | Active | Active | More potent than BPA [1] [2] | Active; potent in cell proliferation [2] | BPAF is consistently one of the most potent analogues. BPE was highly potent in stimulating MCF7 cell proliferation [2]. |
| Anti-Androgenic Activity (in vitro) | Active | Active [1] | Active [1] | Information missing | The majority of analogues show anti-androgenic activity comparable to BPA [1]. |
| Developmental Toxicity (in vivo) | Causes malformations | Causes malformations [2] | Causes malformations; disrupts steroidogenesis [2] [3] | Causes pericardial edema, otic deformities [2] [3] | Studied in zebrafish embryos/larvae. All analogues caused morphological malformations [2] [3]. |
| Acute Toxicity (Zebrafish LC50) | 11.69 mg/L [3] | 24.50 mg/L [3] | 1.16 mg/L [3] | 13.61 mg/L [3] | 96-hour exposure. Lower LC50 = Higher toxicity. BPAF was the most acutely toxic, while BPF was the least [3]. |
| Uterotrophic Response (in vivo) | Positive | Positive [2] | Positive [2] | Information missing | Assay on uterine growth in rodents. All tested analogues, including BPF and BPAF, showed estrogenic effects [2]. |
| Toxicity to Human Erythrocytes | Damages membrane & proteins [4] | Similar or stronger than BPA [4] | Stronger than BPA [4] | Information missing | In vitro study on human red blood cells. BPAF demonstrated the highest toxicity among the tested bisphenols [4]. |
The data in the table above is derived from standardized and widely recognized toxicological tests. Here are the typical methodologies for the key experiments cited.
This in vitro test assesses a chemical's ability to interact with and activate hormonal receptors.
Zebrafish embryos are a versatile model for studying the developmental and acute toxicity of chemicals.
This is a classic in vivo assay to identify estrogenic chemicals.
The following diagram illustrates the established mechanism by which bisphenols like BPA and its analogues exert estrogenic effects, primarily through binding to the Estrogen Receptor (ER). This pathway underpins many of the toxicological outcomes observed.
The table below summarizes key experimental findings from the recent literature regarding BPA, BPS, and some alternatives.
| Bisphenol Type | Comparative Property | Experimental Data / Findings | Experimental Context |
|---|---|---|---|
| BPA vs. BPS | Percutaneous Absorption | Permeability coefficient (Kp) for BPS: 0.003 cm/h (at ~7.7 μg/cm²). For BPA: 0.033 cm/h (at similar dose). [1] | In vitro study using reconstructed human epidermis. [1] |
| BPA vs. BPS | Metabolism (Biotransformation) | Free (unmetabolized) BPS in urine: 6.9 ± 2.8%. Free BPA in urine: 2.7 ± 1.9%. [1] | Controlled human trial after handling thermal receipts. [1] |
| BPA | Degradation by Heat-Activated Peroxodisulfate | Pseudo-first-order rate constants (k_obs) increased with temperature (50–65 °C), PDS dosage, and pH (4.0–10.0). [2] | Laboratory system for water treatment. 15 transformation products identified. [2] |
| BPS vs. PF201 vs. D-8 | Dermal Penetration | BPS showed cutaneous absorption (confirmed by urinary concentration in cashiers). PF201: no skin penetration. D-8: able to pass through the skin. [3] | Review of monitoring and in vitro studies on thermal paper developers. [3] |
Here are the methodologies for the key experiments cited in the table, which you can use as a reference for designing stability tests.
1. Protocol for In Vitro Skin Permeation Test [1]
2. Protocol for Thermal Degradation via Advanced Oxidation [2]
The following diagram illustrates the logical workflow for a heat-activated degradation experiment, based on the protocol used in one of the studies [2]. This can serve as a template for designing your own stability tests.
It's important to interpret the available data within its correct context:
To find the specific information you need on BPE's thermal stability, I suggest you:
"Bisphenol E thermal decomposition" or "BPE thermogravimetric analysis".
The following table consolidates quantitative findings from different BPE studies, highlighting the variability based on botanical and geographical origin.
| Bee Pollen Sample Origin | Total Polyphenols (mg GAE/g) | Total Flavonoids (mg QE/g) | Antioxidant Activity (FRAP: mg Fe²⁺/g; ORAC: μmol TE/g) | Antimicrobial Activity (MIC) | Cellular Anti-inflammatory Effects |
|---|
| Tuscany, Italy (Polyfloral) [1] | 20.2 ± 1.5 (fw) | 9.22 ± 0.64 (fw) | FRAP: 38.6 ± 4.5 (fw) ORAC: 433.77 ± 18.95 (fw) | Bacillus subtilis & Pseudomonas stutzeri: MIC = 10 mg/mL [1] | ↓ IL-8 gene expression ↓ COX-2 gene/protein ↓ NF-κB phosphorylation in A549 lung cells [1] | | Romania (Sample P1) [2] | 27.70 ± 1.33 | 7.10 ± 0.11 | TEAC: 0.31 ± 0.01 mM Trolox/g | Inhibited clinical isolates of S. aureus, E. coli, K. pneumoniae, P. aeruginosa [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] | | Romania (Sample P2) [2] | 25.83 ± 1.33 | 7.37 ± 0.15 | TEAC: 0.31 ± 0.01 mM Trolox/g | Similar broad-spectrum antimicrobial activity [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] | | Romania (Sample P4) [2] | 26.77 ± 0.67 | 6.97 ± 0.15 | TEAC: 0.30 ± 0.01 mM Trolox/g | Similar broad-spectrum antimicrobial activity [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] |
For your guide to be reproducible, here are the core methodologies used to generate the data above.
Total Polyphenol Content (TPC) by Folin-Ciocalteu Method [1] [3]
Total Flavonoid Content (TFC) by Aluminum Chloride Method [1]
Ferric Reducing Antioxidant Power (FRAP) Assay [1]
Oxygen Radical Absorbance Capacity (ORAC) Assay [1]
Antimicrobial Activity by Microdilution Assay [1] [2]
BPE's activity in cellular models involves modulation of key signaling pathways. The following diagrams illustrate the primary mechanisms identified in the research.
This pathway is crucial for the cellular defense against oxidative stress. BPE has been shown to activate this pathway in rat intestinal models and human endothelial cells [4] [3].
In human lung cells (A549), BPE demonstrated anti-inflammatory effects by suppressing the NF-κB pathway, which is activated by inflammatory signals like TNF-α [1].
The table below summarizes the quantitative binding affinity data for BPE at various human nuclear receptors, based on competitive receptor-binding assays. A lower Ki value indicates a stronger binding affinity.
| Receptor | Ki Value (nM) | Relative Binding Affinity vs. BPA | Functional Activity |
|---|---|---|---|
| ERRγ (Estrogen-Related Receptor γ) | 1.65 [1] | ~2x weaker than BPA | Binds but may not activate genomic signaling; can induce non-genomic effects like Ca²⁺ mobilization and ROS production [2] [1] [3]. |
| ERα (Estrogen Receptor α) | 3,590 [1] | ~1.5x weaker than BPA | Shows ERα agonistic activity [3]. |
| ERβ (Estrogen Receptor β) | 1,410 [1] | ~1.4x weaker than BPA | Shows ERβ agonistic activity [3]. |
| CAR (Constitutive Androstane Receptor) | > 100,000 [1] | Significantly weaker than BPA | Antagonist activity [1]. |
| Other Receptors (e.g., AR, PR, GR, others) | > 100,000 [1] | No significant binding | Not applicable. |
The primary data in the table above comes from a comprehensive study that used competitive receptor-binding assays [1]. Here is a summary of the core methodology:
Binding affinity is only one part of the story. Research indicates that BPE can also activate cellular signaling pathways, particularly through the membrane-bound G Protein-Coupled Estrogen Receptor (GPER).
The diagram below illustrates the key signaling pathways and cellular effects that studies have linked to BPE exposure, particularly through GPER activation.
The evidence suggests that BPE is not a safe, inert substitute for BPA. It retains significant binding and functional activity at key hormonal and orphan receptors and can induce cytotoxic effects.
Irritant